An In-depth Technical Guide to the Physicochemical Properties of 1-Chloro-2-(methylsulfonyl)-4-nitrobenzene
An In-depth Technical Guide to the Physicochemical Properties of 1-Chloro-2-(methylsulfonyl)-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: A Molecule of Interest in Modern Chemistry
1-Chloro-2-(methylsulfonyl)-4-nitrobenzene is a substituted aromatic compound that has garnered significant interest within the scientific community, particularly in the realms of organic synthesis and medicinal chemistry. Its unique structural arrangement, featuring a chloro, a methylsulfonyl, and a nitro group on a benzene ring, imparts a distinct set of physicochemical properties that make it a valuable intermediate in the synthesis of more complex molecules. The electron-withdrawing nature of the nitro and methylsulfonyl groups, combined with the reactivity of the chloro substituent, creates a versatile scaffold for a variety of chemical transformations. This guide provides a comprehensive overview of the key physicochemical characteristics of 1-Chloro-2-(methylsulfonyl)-4-nitrobenzene, offering insights into its behavior and potential applications for researchers and professionals in drug development.
Molecular Identity and Structure
The foundational step in understanding any chemical entity is to establish its precise molecular identity and three-dimensional structure.
Molecular Formula: C₇H₆ClNO₄S[1][2]
Molecular Weight: 235.64 g/mol [2]
Chemical Structure:
Caption: 2D structure of 1-Chloro-2-(methylsulfonyl)-4-nitrobenzene.
The molecule possesses a planar aromatic ring, with the substituents influencing its electronic distribution and reactivity. The strong electron-withdrawing effects of the nitro and methylsulfonyl groups render the aromatic ring electron-deficient, which is a key determinant of its chemical behavior.
Physicochemical Properties: A Quantitative Overview
A summary of the key physicochemical properties is presented in the table below. It is important to note that some variations in reported values exist in the literature, which can be attributed to different experimental conditions and purity of the samples.
| Property | Value | Source(s) |
| Melting Point | 171-173 °C | [1] |
| Boiling Point | 421.1 °C at 760 mmHg | [1] |
| Density (predicted) | 1.520 ± 0.06 g/cm³ | [1] |
| Flash Point | 208.5 °C | [1] |
| Vapor Pressure | 6.56E-07 mmHg at 25°C | [1] |
| LogP (predicted) | 1.6 | [1] |
| Topological Polar Surface Area (TPSA) | 88.3 Ų | [1] |
Solubility Profile
Qualitative assessments indicate that 1-Chloro-2-(methylsulfonyl)-4-nitrobenzene is generally soluble in common organic solvents but insoluble in water. This behavior is consistent with its molecular structure, which has both polar (nitro, sulfonyl) and non-polar (chlorinated benzene ring) regions. For drug development purposes, understanding the solubility in various pharmaceutically relevant solvents is crucial.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a publicly available, definitively assigned spectrum for 1-Chloro-2-(methylsulfonyl)-4-nitrobenzene is not readily found, predictions based on established principles of NMR spectroscopy and data from analogous compounds can provide valuable insights.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the sulfonyl group. The aromatic region would likely display a complex splitting pattern due to the coupling between the non-equivalent protons. The chemical shifts of the aromatic protons are anticipated to be in the downfield region (typically > 7.5 ppm) due to the deshielding effects of the electron-withdrawing nitro and methylsulfonyl groups. The methyl protons of the sulfonyl group would appear as a singlet further upfield.
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¹³C NMR: The carbon NMR spectrum would provide information about the carbon framework of the molecule. Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon attached to the nitro group and the one bearing the methylsulfonyl group would be significantly deshielded. The methyl carbon of the sulfonyl group would appear at a characteristic upfield chemical shift.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 1-Chloro-2-(methylsulfonyl)-4-nitrobenzene is expected to exhibit characteristic absorption bands corresponding to its functional groups:
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NO₂ Stretch: Strong asymmetric and symmetric stretching vibrations for the nitro group are expected in the regions of approximately 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
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SO₂ Stretch: Strong asymmetric and symmetric stretching vibrations for the sulfonyl group should appear around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively.
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C-Cl Stretch: A stretching vibration for the carbon-chlorine bond is typically observed in the fingerprint region, around 600-800 cm⁻¹.
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Aromatic C-H and C=C Stretches: Characteristic bands for the aromatic ring will also be present.
Synthesis and Reactivity
1-Chloro-2-(methylsulfonyl)-4-nitrobenzene is a synthetic intermediate, and its preparation is a key step in accessing more complex molecules. A plausible synthetic route involves the oxidation of a corresponding thioether precursor.
Illustrative Synthetic Workflow:
Caption: A potential synthetic route to 1-Chloro-2-(methylsulfonyl)-4-nitrobenzene.
The reactivity of this compound is largely dictated by the interplay of its functional groups. The electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution (SₙAr) reactions, where the chlorine atom can be displaced by various nucleophiles. This reactivity is a cornerstone of its utility in building molecular complexity.
Applications in Drug Discovery and Development
The structural motifs present in 1-Chloro-2-(methylsulfonyl)-4-nitrobenzene are found in a variety of biologically active compounds. The nitroaromatic and sulfonyl groups are known to participate in interactions with biological targets. As an intermediate, this compound can be used to synthesize a range of derivatives with potential therapeutic applications. For example, the nitro group can be reduced to an amine, which can then be further functionalized. The chlorine atom, as mentioned, is a handle for introducing diverse functionalities through SₙAr reactions. These transformations allow for the systematic exploration of the chemical space around this scaffold to identify novel drug candidates.
Experimental Protocols: A Practical Guide
The following are generalized protocols for the determination of key physicochemical properties. It is imperative that all laboratory work is conducted with appropriate safety precautions.
Melting Point Determination by Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A sharp endothermic peak is observed at the melting point.
Methodology:
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Accurately weigh 1-3 mg of 1-Chloro-2-(methylsulfonyl)-4-nitrobenzene into a standard aluminum DSC pan.
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Crimp the pan to ensure good thermal contact.
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Place the sample pan and an empty reference pan into the DSC cell.
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Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
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Record the heat flow as a function of temperature. The onset temperature of the melting endotherm is typically reported as the melting point.
Spectroscopic Analysis
Sample Preparation:
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NMR: Dissolve a few milligrams of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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IR: For solid samples, prepare a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory.
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UV-Vis: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol).
Data Acquisition:
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Acquire the spectra on the respective instruments following standard operating procedures.
Safety, Handling, and Disposal
As a nitroaromatic compound, 1-Chloro-2-(methylsulfonyl)-4-nitrobenzene should be handled with care.
Safety Precautions:
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3]
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Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[3]
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Avoid contact with skin and eyes.[3]
Handling and Storage:
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Store in a tightly closed container in a cool, dry place away from incompatible materials.
Disposal:
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Dispose of waste in accordance with local, state, and federal regulations. Nitroaromatic compounds are often considered hazardous waste.
Conclusion
1-Chloro-2-(methylsulfonyl)-4-nitrobenzene is a chemical compound with a rich set of physicochemical properties that make it a valuable tool in synthetic and medicinal chemistry. A thorough understanding of its structure, reactivity, and spectral characteristics, as outlined in this guide, is essential for its effective and safe utilization in research and development endeavors. The information provided herein serves as a foundational resource for scientists and professionals seeking to explore the potential of this versatile molecule.
References
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MDPI. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]
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StackExchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]
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ResearchGate. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]
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Loba Chemie. (2019). 1-CHLORO-4-NITROBENZENE FOR SYNTHESIS MSDS. Retrieved from [Link]
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Loba Chemie. (2016). 1-CHLORO-2 NITROBENZENE FOR SYNTHESIS MSDS. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1-Methylsulfonyl-4-nitrobenzene. Retrieved from [Link]
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NIST. (n.d.). Benzene, 1-chloro-4-nitro-. Retrieved from [Link]
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SpectraBase. (n.d.). 1-Chloro-2-methoxy-4-nitro-benzene - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]
